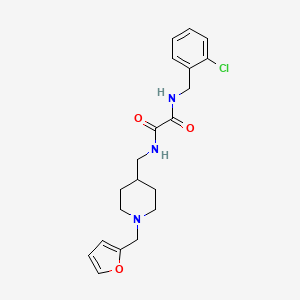

N1-(2-chlorobenzyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide

説明

This oxalamide derivative features a 2-chlorobenzyl group at the N1 position and a furan-2-ylmethyl-substituted piperidin-4-ylmethyl group at the N2 position. The oxalamide backbone (–NC(O)C(O)N–) serves as a flexible linker, enabling interactions with biological targets such as enzymes or receptors.

特性

IUPAC Name |

N'-[(2-chlorophenyl)methyl]-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3O3/c21-18-6-2-1-4-16(18)13-23-20(26)19(25)22-12-15-7-9-24(10-8-15)14-17-5-3-11-27-17/h1-6,11,15H,7-10,12-14H2,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOHRGQNKYMOSAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CC=C2Cl)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorobenzyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps:

Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine derivative. This can be achieved by reacting furan-2-ylmethylamine with 4-piperidone under reductive amination conditions.

Benzylation: The next step involves the benzylation of the piperidine intermediate using 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

Oxalamide Formation: Finally, the benzylated piperidine is reacted with oxalyl chloride to form the oxalamide linkage, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

化学反応の分析

Types of Reactions

N1-(2-chlorobenzyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form a furanone derivative.

Reduction: The nitro group on the benzyl ring can be reduced to an amine.

Substitution: The chlorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

Oxidation: Furanone derivatives.

Reduction: Amino derivatives.

Substitution: Substituted benzyl derivatives.

科学的研究の応用

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, N1-(2-chlorobenzyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial and anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored as a potential drug candidate. Its structural features suggest it might interact with biological targets such as enzymes or receptors, leading to therapeutic effects.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

作用機序

The mechanism by which N1-(2-chlorobenzyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the furan and piperidine rings suggests potential binding interactions with hydrophobic pockets in proteins.

類似化合物との比較

Structural Analogues in Antiviral Research

Oxalamides with modifications at the N1 and N2 positions have been explored as HIV entry inhibitors. Key examples include:

Key Observations :

Key Observations :

- The 2-chlorobenzyl group in the target compound differs from the methoxybenzyl groups in S336, which may alter metabolic stability or toxicity profiles .

- Safety margins for flavoring oxalamides are exceptionally high (>10⁶), but halogenated derivatives (e.g., chlorobenzyl) require rigorous toxicological evaluation .

Antimicrobial and Metabolic Stability Profiles

Oxalamides with halogenated aryl groups (e.g., GMC-3 in : N1-(4-chlorophenyl)-N2-(isoindolin-1,3-dionyl)) exhibit moderate antimicrobial activity. The target compound’s furan-piperidine system may enhance metabolic stability compared to simpler aryl groups due to reduced cytochrome P450 susceptibility .

生物活性

N1-(2-chlorobenzyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure comprising a piperidine ring, a furan moiety, and an oxalamide functional group. Its molecular formula is with a molecular weight of 429.9 g/mol. The presence of these functional groups suggests diverse interactions with biological targets.

Preliminary studies indicate that N1-(2-chlorobenzyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide may exhibit several biological activities, including:

- Anti-inflammatory effects : Similar compounds have shown the ability to inhibit inflammatory pathways.

- Analgesic properties : The piperidine structure is often associated with pain relief mechanisms.

- Anticancer activity : The furan and oxalamide groups may contribute to interactions with cancer cell pathways.

Structure-Activity Relationship (SAR)

Computational studies have been conducted to analyze the structure-activity relationships (SAR) of this compound. These studies help predict its interactions with various biological targets, enhancing our understanding of its therapeutic potential.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N1-(2-chlorobenzyl)-N2-Oxalamide | Chlorobenzyl and oxalamide groups | Anticancer, anti-inflammatory |

| Furan-based Oxamides | Furan ring with varying substituents | Antimicrobial, anti-inflammatory |

| Piperidine Derivatives | Piperidine ring with diverse functional groups | CNS activity, analgesic properties |

| Chlorobenzyl Compounds | Chlorobenzene core with various side chains | Antimicrobial, anti-inflammatory |

This table summarizes similar compounds and their associated biological activities, indicating that N1-(2-chlorobenzyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide may possess unique pharmacological properties due to its specific combination of functional groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。